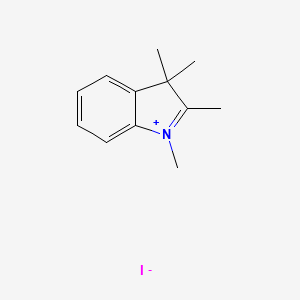

1,2,3,3-Tetramethyl-3H-indolium iodide

Cat. No. B1585091

Key on ui cas rn:

5418-63-3

M. Wt: 301.17 g/mol

InChI Key: HCYIOKVZAATOEW-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US06740755B2

Procedure details

Unfortunately, the hemicyanine intermediates are notoriously difficult to obtain in good yields and/or in a pure form. For example, the condensation of N-methyl-2,3,3-trimethyl[3H]indolium iodide with malonaldehyde dianil monochloride in acetic anhydride is said (Piggott and Rodd, BP 355,693/1930) to give rise to a green intermediate, indicating a strong contamination of the desired, yellow hemicyanine intermediate (yellow) with symmetric, blue indocyanine dye, FIG. 2. Moreover, when F. M. Hamer, in “Some Unsymmetrical Pentamethincyanine Dyes and their Tetramethin Intermediates” tried to prepare a pure sample of the same hemicyanine intermediate, obtained it in an 8% yield, after a lengthy and wasteful procedure based on multiple extractions and precipitations. More recently, R. B. Mujumdar, L. A. Ernst, Swati R. Mujumdar, C. J. Lewis, and A. S. Waggoner, in “Cyanine Dye Labelling Reagents: Sulfoindocyanine Succinimidyl Esters”, Bioconjugate Chemistry, 4, 105, (1993) described the synthesis of hemicyanine intermediates for the preparation of sulfoindocyanine dyes active esters, useful as labelling reagents. One intermediate was obtained by condensing 1-ethyl-2,3,3-trimethyl[3H]indolium-5-sulfonate with N,N′-diphenylformamidine in acetic acid for four hours. While the reported yield of the crude compound was 30%, the carboindocyanine dyes prepared from it were obtained only in 25% and 5% yields, after extensive purification by reverse phase HPLC chromatography. Similarly, the condensation of 1-ethyl-2,3,3-trimethyl[3H]indolium-5-sulfonate with malonaldehyde dianil hydrochloride in a mixture of acetic acid and acetic anhydride at reflux for four hours was said to produce the corresponding hemicyanine intermediate in an unreported yield. Again, the yields of the dicarboindocyanine dyes obtained from these intermediates were very low (5%). In fact, when Mank (Anal. Chem., 67, 1744) tried to synthesise the same dicarbocyanine label described in the previous reference he obtained a total yield of 18% of dicarbocyanines, from which the desired product was difficult to separate. He then devised an alternative approach based on 1,3,3-trimethoxypropene. Unfortunately, this chemical is no longer available commercially. Similar difficulties were encountered by us when trying to repeat the syntheses indicated above.

[Compound]

Name

hemicyanine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

malonaldehyde dianil monochloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

hemicyanine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

hemicyanine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Yield

8%

Identifiers

|

REACTION_CXSMILES

|

[I-].C[N+:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)C(C)(C)[C:4]=1C>C(OC(=O)C)(=O)C.C(O)(=O)C>[C:11]1([NH:3][CH:4]=[N:3][C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Two

[Compound]

|

Name

|

hemicyanine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[I-].C[N+]1=C(C(C2=CC=CC=C12)(C)C)C

|

Step Four

[Compound]

|

Name

|

malonaldehyde dianil monochloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

hemicyanine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

hemicyanine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in good yields

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give rise to a green intermediate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained it in an 8% yield

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

after a lengthy and wasteful procedure based on multiple extractions and precipitations

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the synthesis of hemicyanine intermediates

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)NC=NC1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |